molecular formula C19H14BrN3O2 B11299418 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B11299418
M. Wt: 396.2 g/mol
InChI Key: HWPTXPHEOSWKRO-UHFFFAOYSA-N
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Description

1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles This compound is characterized by the presence of a bromophenyl group, an oxoethyl group, and a methylpyrimido[1,2-a]benzimidazol-4(1H)-one core

Preparation Methods

The synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The bromophenyl group and the oxoethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

    2-(4-bromophenyl)-2-oxoethyl 1H-1,2,3-benzotriazol-1-ylacetate: Shares the bromophenyl and oxoethyl groups but differs in the core structure.

    2-(3-bromophenyl)-2-oxoethyl 1H-1,2,3-benzotriazol-1-ylacetate: Similar in structure but with a different position of the bromine atom.

    2-(4-methoxyphenyl)-2-oxoethyl 1H-1,2,3-benzotriazol-1-ylacetate: Contains a methoxy group instead of a bromine atom. The uniqueness of 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H14BrN3O2

Molecular Weight

396.2 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C19H14BrN3O2/c1-12-10-18(25)23-16-5-3-2-4-15(16)21-19(23)22(12)11-17(24)13-6-8-14(20)9-7-13/h2-10H,11H2,1H3

InChI Key

HWPTXPHEOSWKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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